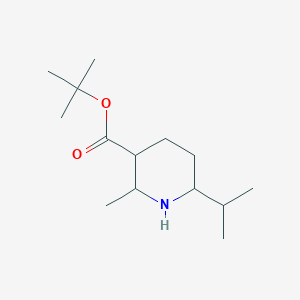

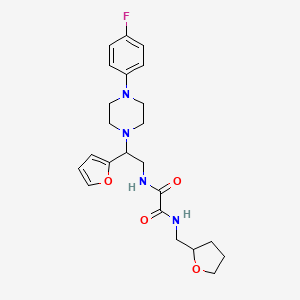

![molecular formula C16H20N4O2 B2936387 N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-94-1](/img/structure/B2936387.png)

N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzimidazoles . Benzimidazoles are heterocyclic compounds containing nitrogen in a bicyclic scaffold . They have shown promising therapeutic potential and are used in the treatment of numerous diseases . Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with various receptors and proteins .

Molecular Structure Analysis

Benzimidazoles, the core structure of this compound, are versatile heterocyclic cores containing nitrogen in a bicyclic scaffold . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the compound’s activity .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, benzimidazole derivatives are known to interact with various receptors and proteins, contributing to their anti-inflammatory effects .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, such as the compound , have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be screened for antiviral efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. Some compounds structurally related to the one you’ve mentioned have significantly reduced inflammation in experimental models, comparable to the effects of conventional anti-inflammatory drugs . This suggests that the compound could be explored for its anti-inflammatory applications.

Anticancer Activity

Indole derivatives are known to possess anticancer activities. The indole nucleus is present in many synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The compound’s ability to interact with various biological targets makes it a candidate for anticancer drug development.

Antimicrobial Activity

Compounds containing the indole scaffold have shown a broad spectrum of antimicrobial activities. This includes action against bacteria, fungi, and mycobacteria, which indicates the potential of these compounds in treating infectious diseases .

Antidiabetic Activity

Indole derivatives have been found to exhibit antidiabetic properties. By influencing various biological pathways, these compounds can be beneficial in managing blood glucose levels and other metabolic parameters associated with diabetes .

Neuroprotective Activity

Imidazole and indole derivatives have shown promise in neuroprotection. These compounds can potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or by modulating neurotransmitter systems .

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. This compound is a derivative of imidazole, a heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that this compound may also have good solubility.

Result of Action

Imidazole derivatives are known to have a variety of effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-ethoxypyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-2-22-15-7-11(5-6-17-15)9-18-16(21)12-3-4-13-14(8-12)20-10-19-13/h5-7,10,12H,2-4,8-9H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWYZBYMSILDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)CNC(=O)C2CCC3=C(C2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

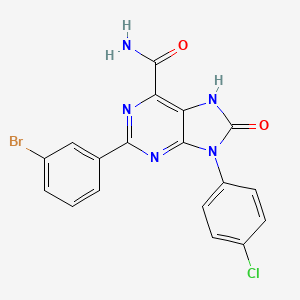

![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)

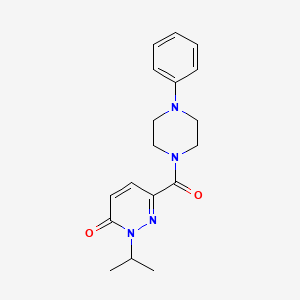

![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)

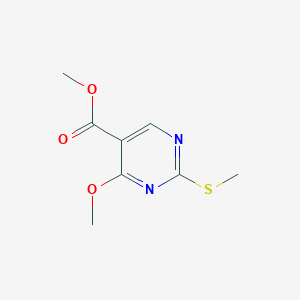

![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)

![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)

![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2936326.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2936327.png)